N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is an organic compound characterized by a pyrazine ring, piperidine ring, and sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis may begin with commercially available 3-methoxypyrazine and piperidine.
Step-by-Step Synthesis
Formation of the Intermediate: : The methoxypyrazine undergoes nucleophilic substitution with piperidine under controlled conditions to form the intermediate compound.
Coupling Reaction: : The intermediate is then coupled with N-methylmethanesulfonamide through an amide bond formation, often employing reagents such as coupling agents (e.g., EDC, DCC) and a base (e.g., DIPEA) to facilitate the reaction.
Industrial Production Methods:
Batch Process: : Utilizes sequential addition of reagents in a controlled environment.
Continuous Flow Chemistry: : Offers enhanced control over reaction conditions, higher efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidation reactions primarily at the methoxypyrazine moiety.
Reduction: : Reduction reactions might target the piperidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the pyrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: : KMnO₄, H₂O₂.
Reducing Agents: : LiAlH₄, NaBH₄.
Substituting Reagents: : Halides, amines under basic or acidic conditions.
Major Products:
Oxidized Pyrazine Derivatives: : Products with additional oxygen functionalities.
Reduced Piperidine Derivatives: : Compounds with hydrogenated piperidine rings.
Scientific Research Applications
N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is employed in various scientific domains:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Acts as a ligand in biochemical assays.
Industry: : Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, primarily interacting with proteins or enzymes via hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways, offering potential therapeutic benefits or industrial applications.
Comparison with Similar Compounds
N-(2-(3-((3-methoxyquinolin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
N-(2-(3-((3-methoxyphenyl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Comparison:
Structural Differences: : Vary in the nature of the aromatic ring (pyrazine vs. quinoline vs. phenyl).
Reactivity: : Unique substituent groups influence their chemical reactivity and stability.
Applications: : Different binding affinities and selectivities towards biological targets, leading to varied applications in medicinal chemistry.
There you go—an in-depth exploration of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide. Do you have a specific aspect you'd like to delve deeper into?
Properties
IUPAC Name |
N-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-12(19)18-8-4-5-11(9-18)23-14-13(22-2)15-6-7-16-14/h6-7,11H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNSSJNZSNFMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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